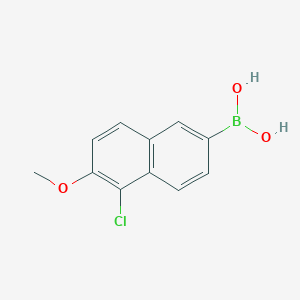
(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and formyl groups. The combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of (3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid typically involves the following steps:
Hydroboration: The addition of a boron-hydrogen bond over an alkene or alkyne to form the corresponding alkyl or alkenylborane.
Oxidative Dehydroborylation: This method employs a sacrificial aldehyde to revert back to the mono-borylated alkene.
Suzuki-Miyaura Coupling: This widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction uses organoboron reagents under mild and functional group-tolerant conditions.
Analyse Des Réactions Chimiques
(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: The formyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The chlorine and fluorine substituents can participate in nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and organoboron reagents.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and substituted phenyl derivatives .
Applications De Recherche Scientifique
(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group forms reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid can be compared with other boronic acid derivatives such as:
3-Formylphenylboronic acid: Similar in structure but lacks the chlorine and fluorine substituents.
4-Formylphenylboronic acid: Another structural isomer with different substitution patterns.
2,5-Difluoro-4-formylphenylboronic acid: Contains similar substituents but with different positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acid derivatives .
Propriétés
IUPAC Name |
(3-chloro-2,4-difluoro-5-formylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BClF2O3/c9-5-6(10)3(2-12)1-4(7(5)11)8(13)14/h1-2,13-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPAWJHJAYSBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)Cl)F)C=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BClF2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














